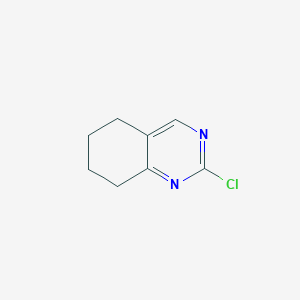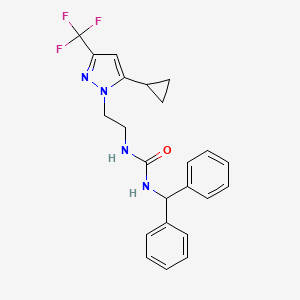
1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, also known as BCTC, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in a variety of sensory neurons and is involved in nociception and thermosensation. BCTC has been extensively studied for its potential use as a therapeutic agent for pain management.
Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis Utilizing Urea
One potent application in scientific research involving urea-based compounds focuses on the development of multicomponent one-pot synthesis techniques. These methods aim at generating pharmaceutically relevant, functionalized heterocyclic scaffolds. A notable study highlights an eco-friendly, multicomponent reaction using urea as a novel organo-catalyst. This approach facilitates the synthesis of various densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, emphasizing the mild reaction conditions and environmental benignity of the process (Brahmachari & Banerjee, 2014).
Inhibitory Activities and Biological Potentials
Research on N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives has been instrumental in identifying novel inhibitors with significant biological activities. These compounds have been evaluated for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase, showcasing potent in vitro and in vivo hypocholesterolemic effects (Tanaka et al., 1998). Furthermore, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, displaying significant anti-tumor activities against various cancer cell lines, underscoring their potential as therapeutic agents (Nassar et al., 2015).
Gelation Properties and Low Molecular Weight Hydrogelators
The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated its ability to form hydrogels across a range of acids at specific pH levels. The anion identity significantly influences the gels' morphology and rheology, offering insights into tuning the physical properties of gels for various applications (Lloyd & Steed, 2011).
Anticancer Potential and Chemical Reactivity
Further explorations into the chemical reactivity and potential therapeutic applications of urea derivatives include the synthesis of 1-aryl-3-(2-chloroethyl) ureas. These compounds have been assessed for their cytotoxicity against human adenocarcinoma cells, indicating their promise as anticancer agents (Gaudreault et al., 1988).
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c24-23(25,26)20-15-19(16-11-12-16)30(29-20)14-13-27-22(31)28-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,21H,11-14H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPRAXGYIHYKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

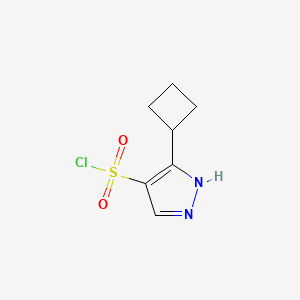
![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)
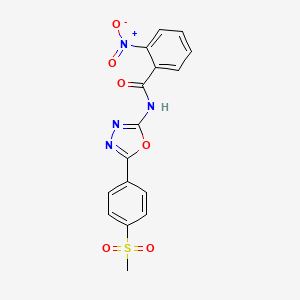
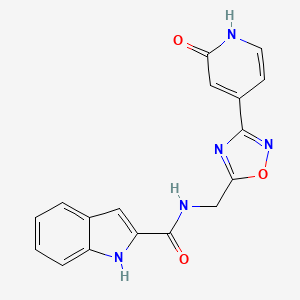
![5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B2659058.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2659059.png)
![Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2659062.png)

![4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide](/img/structure/B2659065.png)
![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)
